molecular formula C12H14ClN3OS B1622529 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 588673-53-4

5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1622529
M. Wt: 283.78 g/mol
InChI Key: FPEPBEYRTZLFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description



  • 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound with herbicidal properties.

  • It belongs to the group of synthetic auxins, which are growth regulators.

  • Other herbicides in this group include dicamba, mecoprop, and 2,4-D.





  • Synthesis Analysis



    • The synthesis of this compound involves specific reactions that lead to its formation. Unfortunately, I don’t have access to specific details about its synthesis.





  • Molecular Structure Analysis



    • The molecular formula is C₁₁H₁₀ClN₃OS .

    • The structure includes a triazole ring , a chloro-substituted phenyl group , and an ethyl chain .

    • The methyl group and chlorine substitutions affect its properties.





  • Chemical Reactions Analysis



    • The compound may undergo reactions typical of triazoles, such as nucleophilic substitutions or ring-opening reactions.

    • Specific reactions would depend on the conditions and other reactants.





  • Physical And Chemical Properties Analysis



    • Melting point : Approximately 101°C .

    • Solubility : Soluble in water at varying pH levels.

    • Vapour pressure , density , and other properties are available in technical data sheets.




  • Scientific Research Applications

    Molecular Stability and Docking Studies

    Research on benzimidazole derivatives bearing 1,2,4-triazole, which are explored as EGFR inhibitors, underscores the significance of molecular stabilities, conformational analyses, and molecular docking studies. These compounds are investigated for their anti-cancer properties, demonstrating how triazole derivatives can contribute to the development of novel therapeutic agents. The studies highlight the compounds' potential anti-cancer activity through detailed theoretical analysis, including density functional theory and molecular docking, to elucidate their mechanism of action at the molecular level (Karayel, 2021).

    Antimicrobial Activities

    The synthesis and evaluation of new 1,2,4-triazole derivatives for antimicrobial activities showcase another crucial application area. These compounds have been synthesized and tested against various microorganisms, displaying moderate to good antimicrobial properties. This research avenue emphasizes the role of 1,2,4-triazole derivatives in developing new antimicrobial agents, contributing to addressing the global challenge of antibiotic resistance (Bektaş et al., 2007).

    Anticonvulsant Activities

    Another research direction involves the synthesis of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives and their evaluation for anticonvulsant activities. These studies offer insights into the structural motifs that enhance activity in seizure models, indicating the potential of triazole derivatives in developing new treatments for epilepsy and related neurological conditions (Wang et al., 2015).

    Pharmacological Studies

    The design and pharmacological evaluation of sulfur-containing 1,2,4-triazole derivatives highlight their potential in antimicrobial therapy. These compounds have been synthesized, characterized, and tested for their pharmacological activity, revealing promising antibacterial and antifungal properties. Such studies underscore the versatility of triazole derivatives in pharmacological research, paving the way for new drug discoveries (Rao et al., 2014).

    Safety And Hazards



    • Toxicity : It poses risks if ingested or inhaled.

    • Flammability : It is flammable.

    • Environmental Impact : Consider its persistence and potential effects on ecosystems.




  • Future Directions



    • Research on its environmental fate, long-term effects, and safer alternatives.

    • Development of more sustainable herbicides.




    properties

    IUPAC Name

    3-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H14ClN3OS/c1-7-6-9(13)4-5-10(7)17-8(2)11-14-15-12(18)16(11)3/h4-6,8H,1-3H3,(H,15,18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FPEPBEYRTZLFDV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=CC(=C1)Cl)OC(C)C2=NNC(=S)N2C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H14ClN3OS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10407384
    Record name 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10407384
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    283.78 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

    CAS RN

    588673-53-4
    Record name 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10407384
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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    5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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    5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
    Reactant of Route 6
    5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

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